molecular formula C13H18BNO4 B11754232 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane

Cat. No.: B11754232
M. Wt: 263.10 g/mol
InChI Key: OXZJHPKPCLIZTQ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core with a methyl-substituted nitroaryl group. These compounds are critical intermediates in Suzuki-Miyaura cross-coupling reactions () and serve as precursors for pharmaceuticals, agrochemicals, and materials science applications.

Properties

Molecular Formula

C13H18BNO4

Molecular Weight

263.10 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C13H18BNO4/c1-9-7-6-8-10(15(16)17)11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3

InChI Key

OXZJHPKPCLIZTQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Standard Procedure

Reactants :

  • 2-Methyl-6-nitrophenylboronic acid (1.0 equiv)

  • Pinacol (1.2 equiv)

  • Toluene (anhydrous, 10 mL per mmol of boronic acid)

  • Molecular sieves (4 Å)

Steps :

  • Combine boronic acid, pinacol, and toluene in a round-bottom flask.

  • Add molecular sieves to absorb water and shift equilibrium toward product formation.

  • Reflux the mixture under nitrogen using a Dean-Stark apparatus for 12–16 hours.

  • Cool to room temperature, filter to remove molecular sieves, and concentrate under reduced pressure.

Key Parameters :

ParameterValue
Temperature110–120°C (reflux)
Reaction Time12–16 hours
Molar Ratio (B.A.:Pinacol)1:1.2

Yield : 80–85% after purification.

Optimization Strategies

Solvent Selection

Toluene is preferred for its azeotropic properties, facilitating water removal. Alternatives like tetrahydrofuran (THF) or dichloromethane (DCM) result in lower yields (<60%) due to poor water separation.

Dehydrating Agents

Molecular sieves (4 Å) outperform magnesium sulfate or calcium chloride, achieving >95% conversion by maintaining anhydrous conditions.

Stoichiometry

A 20% excess of pinacol ensures complete boronic acid conversion. Higher excess (>1.5 equiv) complicates purification without improving yield.

Purification Techniques

Recrystallization

Solvent System : Hexane/ethyl acetate (4:1 v/v)
Procedure :

  • Dissolve crude product in minimal ethyl acetate.

  • Add hexane dropwise until cloudiness persists.

  • Cool to −20°C for 12 hours and isolate crystals via filtration.

Purity : ≥98% (HPLC analysis).

Column Chromatography

Stationary Phase : Silica gel (230–400 mesh)
Eluent : Hexane/ethyl acetate gradient (5% → 15% ethyl acetate)
Rf : 0.45 (hexane/ethyl acetate 4:1).

Characterization Data

Post-synthesis validation ensures structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 8.2 Hz, 1H, Ar-H), 7.55 (d, J = 8.2 Hz, 1H, Ar-H), 2.45 (s, 3H, CH₃), 1.35 (s, 12H, C(CH₃)₂).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.5 ppm (characteristic of dioxaborolanes).

  • IR (KBr) : ν 1345 cm⁻¹ (B-O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Challenges and Solutions

Moisture Sensitivity

Boronic acids and esters hydrolyze readily. Solutions include:

  • Rigorous drying of glassware and solvents.

  • Use of inert atmosphere (N₂/Ar) during reactions.

Nitro Group Stability

The electron-withdrawing nitro group may slow esterification. Mitigation strategies:

  • Extended reaction times (up to 20 hours).

  • Catalytic acid (e.g., p-toluenesulfonic acid, 0.1 equiv) to accelerate dehydration.

Industrial-Scale Production

For bulk synthesis, continuous flow systems replace batch reactors:

  • Residence Time : 2 hours at 120°C.

  • Throughput : 5 kg/day with >90% yield.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Batch Reflux80–8598Moderate
Flow Reactor9099High
Catalytic Acid85–8897Low

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron atom reacts with halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride.

    Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: 2-methyl-6-aminophenyl derivatives.

    Substitution: Various biaryl compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane is a boron-containing organic compound with a molecular formula of C13H18BNO4 and a molar mass of approximately 263.1 g/mol. It features a dioxaborolane ring, a five-membered cyclic structure containing boron and oxygen atoms, substituted with a nitrophenyl group.

Applications

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane has notable applications in:

  • Suzuki-Miyaura Coupling Reactions This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis .
  • Pharmaceutical Intermediates It serves as a building block in synthesizing complex molecules, including pharmaceutical intermediates.
  • Material Science This compound is utilized in creating new materials with specific properties.
  • Catalysis As a ligand or precatalyst in various catalytic processes, it enhances reaction efficiency and selectivity.

Structural Similarities

Several compounds share structural similarities with 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane. These include:

  • 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane
  • 2-(4-chloro-2-methyl-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

Experimental Procedures

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boron atom interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The nitro group can also participate in various redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism

The position of the nitro group and substituents on the phenyl ring significantly influence reactivity and physical properties. Key examples include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Applications
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane 2-methyl-5-nitro C₁₃H₁₈BNO₄ 263.10 Suzuki coupling intermediates
4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane 4-nitro C₁₂H₁₆BNO₄ 249.07 Catalytic reductions
4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane 1-naphthyl C₁₆H₁₉BO₂ 254.14 Aromatic coupling reactions

Key Observations :

  • Electron-withdrawing nitro groups enhance the electrophilicity of the boron center, improving reactivity in cross-coupling reactions.
  • The 2-methyl-5-nitro isomer () is commercially available (ECHEMI, CAS 957062-84-9) and used in drug discovery, while the 4-nitro derivative (CAS 171364-83-3) is noted for its stability in catalytic reductions .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions require precise steric and electronic tuning:

  • 2-Methyl-5-nitrophenyl derivative : Exhibits moderate reactivity due to the meta-nitro group , which balances electron withdrawal and steric accessibility .
  • 4-Nitrophenyl derivative : Higher reactivity in coupling with aryl halides due to the para-nitro group ’s strong electron-withdrawing effect and minimal steric hindrance .
  • 1-Naphthyl derivative (): Extended aromatic systems enable applications in OLEDs and fluorescence-based materials, though reduced solubility may limit synthetic utility .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane (CAS: 2361310-64-5) is a boron-containing organic compound characterized by its unique molecular structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C13H18BNO4
  • Molar Mass : 263.1 g/mol
  • Structure : The compound features a dioxaborolane ring with a nitrophenyl substituent that enhances its reactivity and biological potential.

The biological activity of 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets. The dioxaborolane ring structure allows for potential interactions with enzymes and receptors involved in critical biochemical pathways.

Antimicrobial Activity

Research indicates that compounds within the dioxaborolane class exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of dioxaborolanes can inhibit the growth of various bacterial strains. For instance:

CompoundTarget BacteriaInhibition Zone (mm)
Dioxaborolane Derivative AE. coli15
Dioxaborolane Derivative BS. aureus18
4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolanePseudomonas aeruginosa20

These findings suggest that the nitrophenyl group may enhance the compound's ability to penetrate bacterial membranes or interact with essential bacterial enzymes.

Cytotoxicity and Anticancer Potential

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical carcinoma), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values (Concentration required to inhibit cell growth by 50%):
Cell LineIC50 Value (µM)
HeLa15
MCF-710
A54912

These results indicate promising anticancer activity, warranting further investigation into the mechanism behind its cytotoxic effects.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various dioxaborolane derivatives against clinically relevant pathogens. The study highlighted that the presence of nitro groups significantly enhanced antibacterial activity compared to other derivatives lacking such substituents .
  • Cytotoxicity Assessment :
    Another study focused on the cytotoxicity of 4,4,5,5-tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane against cancer cell lines. It was observed that the compound induced apoptosis in HeLa cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4,4,5,5-Tetramethyl-2-(2-methyl-6-nitrophenyl)-1,3,2-dioxaborolane, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors, where boronic ester formation is achieved using pinacol esterification under anhydrous conditions. Optimization involves varying catalysts (e.g., Pd(PPh₃)₄), solvent systems (THF/toluene mixtures), and temperature gradients (60–100°C) to maximize yield. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using silica gel and hexane/ethyl acetate eluents . Factorial design (e.g., 2³ factorial experiments) can identify critical parameters like molar ratios and reflux time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures confirm successful synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (¹¹B NMR) is critical for confirming the boron environment, with a peak near δ 30–35 ppm indicative of the dioxaborolane ring. ¹H NMR should show distinct methyl resonances (δ 1.0–1.3 ppm) and aromatic protons (δ 7.2–8.0 ppm) from the nitrophenyl group. Infrared spectroscopy (IR) validates B-O bonds (~1350 cm⁻¹) and nitro groups (~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]+ at m/z 249.07) .

Advanced Research Questions

Q. How do electronic effects from the nitro group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the aromatic ring, reducing nucleophilic attack at the boron center. This can be quantified via Hammett substituent constants (σₚ ≈ 1.27) and correlated with reaction rates in Suzuki couplings. Comparative studies using substituents (e.g., methyl vs. nitro) under identical conditions reveal kinetic differences, analyzed via Arrhenius plots .

Q. How can density functional theory (DFT) models predict the compound’s stability or reactivity under varying conditions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model the compound’s frontier molecular orbitals (HOMO-LUMO gap) to predict susceptibility to hydrolysis or oxidation. Solvent effects (e.g., dielectric constant of THF vs. water) are incorporated via polarizable continuum models (PCM). Transition-state analysis of boronate ester formation can guide catalyst selection .

Q. How should researchers resolve contradictions in experimental data, such as unexpected byproducts or inconsistent yields?

  • Methodological Answer : Contradictions may arise from trace moisture or oxygen in reactions. Use of Schlenk lines or gloveboxes ensures inert atmospheres. Byproduct identification via LC-MS or GC-MS, coupled with kinetic isotope effects (KIE), distinguishes between competing pathways (e.g., protodeboronation vs. oxidative coupling). Statistical tools like principal component analysis (PCA) can isolate variables causing yield variability .

Q. What strategies exist to modify the dioxaborolane ring for enhanced stability or reactivity in aqueous media?

  • Methodological Answer : Substituent engineering (e.g., replacing methyl groups with fluorinated or electron-deficient moieties) alters ring strain and hydrophobicity. Accelerated stability testing (40°C/75% RH) evaluates hydrolytic resistance. X-ray crystallography of derivatives (e.g., phenol-substituted analogs) reveals steric and electronic influences on boron coordination .

Q. How can degradation pathways be systematically studied under thermal or photolytic conditions?

  • Methodological Answer : Thermolysis (TGA/DSC) identifies decomposition temperatures, while UV-Vis spectroscopy monitors photodegradation kinetics. Mechanistic insights are gained via trapping experiments (e.g., radical scavengers like TEMPO) and isotopic labeling (¹⁸O-water) to track oxygen incorporation. Multivariate regression models correlate degradation rates with environmental factors .

Q. What role does steric hindrance from the tetramethyl groups play in reaction mechanisms?

  • Methodological Answer : Steric effects are quantified using Tolman’s cone angles or computational metrics (e.g., Connolly surface area). Comparative studies with less-hindered analogs (e.g., 4,4-dimethyl derivatives) reveal slower transmetallation in Suzuki couplings due to restricted access to the boron center. Single-crystal XRD of Pd intermediates can visualize steric clashes .

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